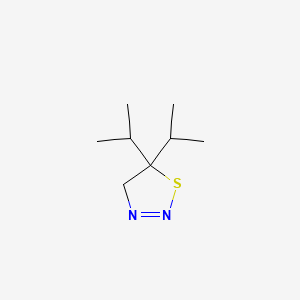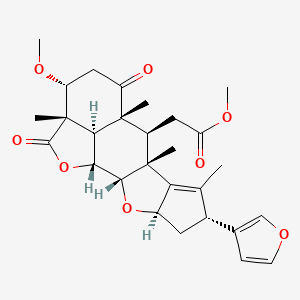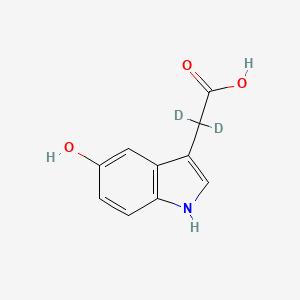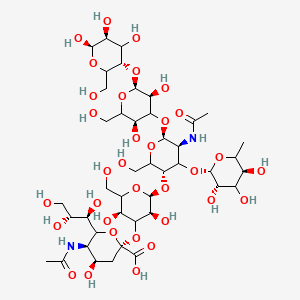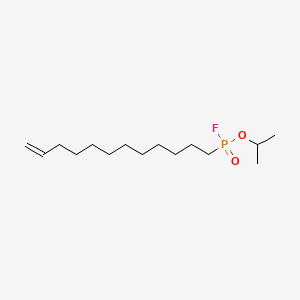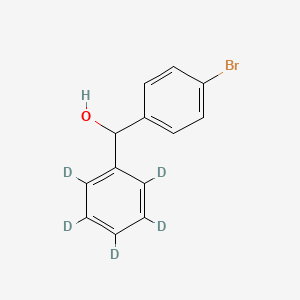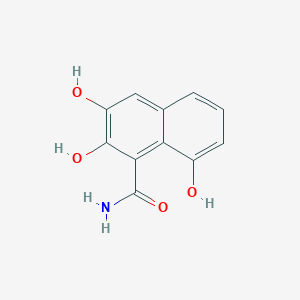
Levulinic-d5 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levulinic-d5 Acid, also known as 4-oxopentanoic-d5 acid, is a deuterated form of levulinic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a versatile platform chemical with a ketone group and a carboxylic acid group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Levulinic-d5 Acid can be synthesized through the hydrolysis of lignocellulosic biomass at elevated temperatures (100–250°C) using acid catalysts . The process involves the depolymerization of cellulose and hemicellulose fractions in biomass, followed by the conversion of the resulting monosaccharides into levulinic acid. Deuterated reagents are used to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves the use of renewable resources such as lignocellulosic biomass. The process includes pretreatment, hydrolysis, and dehydration steps, with the use of robust catalysts to improve reaction selectivity and yield . The separation and recovery of this compound from the reaction mixture are critical steps in the production process.
Chemical Reactions Analysis
Types of Reactions
Levulinic-d5 Acid undergoes various chemical reactions, including:
Oxidation: Conversion to succinic acid or other oxidized derivatives.
Reduction: Formation of γ-valerolactone or other reduced products.
Substitution: Formation of esters, amides, and other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Succinic acid, maleic acid.
Reduction: γ-Valerolactone, valeric acid.
Substitution: Levulinic esters, levulinic amides.
Scientific Research Applications
Levulinic-d5 Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various chemicals and materials.
Biology: Studied for its potential as a bio-based platform chemical.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fuel additives, solvents, and plasticizers
Mechanism of Action
Levulinic-d5 Acid exerts its effects through its functional groups. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in esterification and amidation reactions. These reactions enable this compound to act as an intermediate in various chemical pathways, targeting specific molecular structures and pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Levulinic Acid: The non-deuterated form of Levulinic-d5 Acid, widely used in similar applications.
γ-Valerolactone: A reduced derivative of levulinic acid with applications in fuel additives and solvents.
Succinic Acid: An oxidized derivative of levulinic acid used in the production of polymers and resins.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways through isotopic labeling. This makes it a valuable tool in research for studying the behavior of levulinic acid derivatives under various conditions .
Properties
CAS No. |
1206185-52-5 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
121.147 |
IUPAC Name |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
InChI Key |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
SMILES |
CC(=O)CCC(=O)O |
Synonyms |
3-Acetylpropionic-d5 Acid; 3-Oxobutanecarboxylic-d5 Acid; 4-Ketovaleric-d5 Acid; 4-Oxopentanoic-d5 Acid; 4-Oxovaleric-d5 Acid; Laevulinic-d5 Acid; Levulic-d5 Acid; NSC 3716; β-Acetylpropionic-d5 Acid; γ-Ketovaleric-d5 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



